

# The discovery and development of CX-6258 as a pan-Pim inhibitor

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# The Discovery and Development of CX-6258: A Pan-Pim Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **CX-6258**, a potent and selective pan-Pim kinase inhibitor. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1][2][3] **CX-6258**, also referred to as compound 13 in initial publications, emerged from a structure-activity relationship (SAR) analysis of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[3] [4][5]

# **Biochemical Profile and Potency**

**CX-6258** demonstrates potent inhibitory activity against all three Pim kinase isoforms. The half-maximal inhibitory concentrations (IC50) were determined using radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a peptide substrate.[6]



Kinase Isoform	IC50 (nM)
Pim-1	5
Pim-2	25
Pim-3	16

Table 1: In vitro inhibitory potency of CX-6258

against Pim kinase isoforms.[6][7][8][9]

## **Cellular Activity and Mechanism of Action**

**CX-6258** exhibits broad antiproliferative activity across a range of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[6][10] The compound's mechanism of action in cells was confirmed by observing a dose-dependent inhibition of the phosphorylation of key downstream targets of Pim kinases.[6][7][8]

Cell Line	Cancer Type	Antiproliferative IC50 (μM)
MV-4-11	Acute Myeloid Leukemia	0.02 - 3.7 (most sensitive)
PC3	Prostate Adenocarcinoma	0.452
Table 2: Antinraliforation		

Table 2: Antiproliferative

activity of CX-6258 in selected

cancer cell lines.[3][6]

Western blot analysis in MV-4-11 cells demonstrated that **CX-6258** treatment leads to a reduction in the phosphorylation of Bad at serine 112 and 4E-BP1 at threonines 37 and 46, both of which are known substrates of Pim kinases and play roles in cell survival and protein translation, respectively.[3][6]

### **In Vivo Efficacy**

The antitumor activity of orally administered **CX-6258** was evaluated in mouse xenograft models of human cancers. The studies demonstrated dose-dependent tumor growth inhibition in both an acute myeloid leukemia model and a prostate cancer model.[3]



xenograft models.[3][7]

Xenograft Model	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (TGI)
MV-4-11 (AML)	50	45%
MV-4-11 (AML)	100	75%
PC3 (Prostate)	50	51%
Table 3: In vivo efficacy of CX-6258 in human tumor		

# **Synergistic Antitumor Activity**

**CX-6258** has shown synergistic effects when combined with standard chemotherapeutic agents. In PC3 prostate cancer cells, combinations of **CX-6258** with doxorubicin or paclitaxel resulted in synergistic cell killing, as indicated by combination index (CI) values below 1.0.[3][6]

Combination (Molar Ratio)	Cell Line	Combination Index (CI50)
CX-6258 + Doxorubicin (10:1)	PC3	0.4
CX-6258 + Paclitaxel (100:1)	PC3	0.56
Table 4: Synergistic antiproliferative effects of CX-6258 with chemotherapeutics.		

# Experimental Protocols Pim Kinase Radiometric Assay

The inhibitory activity of **CX-6258** against Pim-1, Pim-2, and Pim-3 was assessed using a radiometric assay format.

• Reaction Components: The assay was performed in a final volume of 25 μL containing the respective recombinant human Pim kinase, the substrate peptide (RSRHSSYPAGT), and



ATP. The concentration of ATP was kept near the Km for each enzyme (30  $\mu$ M for Pim-1, 5  $\mu$ M for Pim-2, and 155  $\mu$ M for Pim-3).[6]

- Inhibitor Preparation: CX-6258 was serially diluted in DMSO and added to the reaction wells.
- Reaction Initiation and Incubation: The reaction was initiated by the addition of [y-33P]ATP. The reaction mixture was incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination and Detection: The reaction was stopped by the addition of phosphoric
  acid. The phosphorylated substrate was then captured on a filter membrane, and the amount
  of incorporated radioactivity was measured using a scintillation counter.
- Data Analysis: The percentage of inhibition was calculated for each concentration of CX-6258, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

### **Cellular Antiproliferation Assay**

The antiproliferative effects of **CX-6258** were determined using a cell viability assay.

- Cell Plating: Human cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with various concentrations of CX-6258 or vehicle control (DMSO) for 72 hours.
- Viability Assessment: Cell viability was measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal was read on a plate reader, and the IC50 values were calculated by normalizing the data to the vehicle-treated controls.

### In Vivo Xenograft Studies

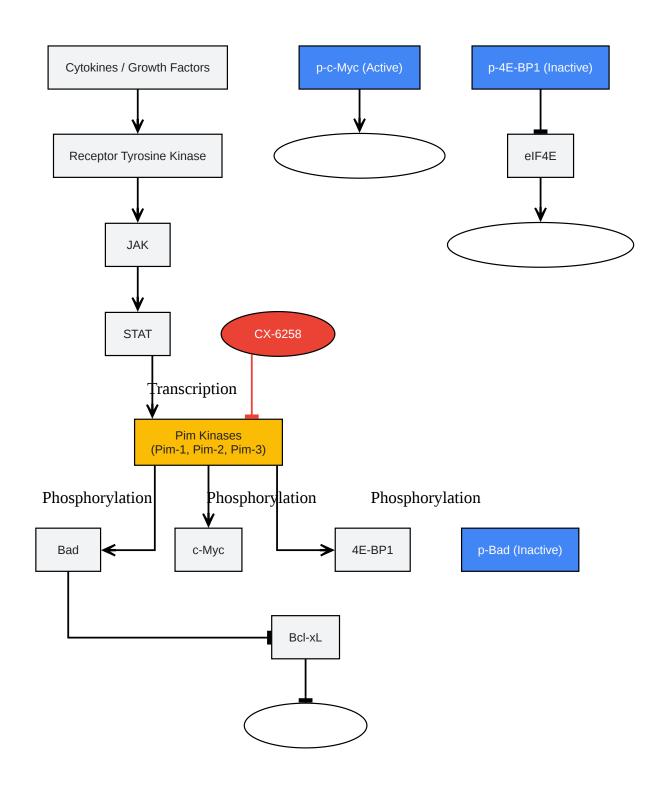
The in vivo antitumor efficacy of **CX-6258** was evaluated in immunocompromised mice bearing human tumor xenografts.



- Animal Model: Female athymic nude mice were used for the studies.
- Tumor Implantation: For the MV-4-11 model, cells were injected subcutaneously into the flank of the mice. For the PC3 model, a similar subcutaneous implantation method was used.
- Drug Formulation and Administration: **CX-6258** was formulated for oral administration. The dosing solution was administered daily by oral gavage.
- Tumor Measurement and Efficacy Evaluation: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
- Tolerability: Animal body weights were monitored throughout the study as a measure of treatment tolerability.

# **Signaling Pathways and Experimental Workflows**

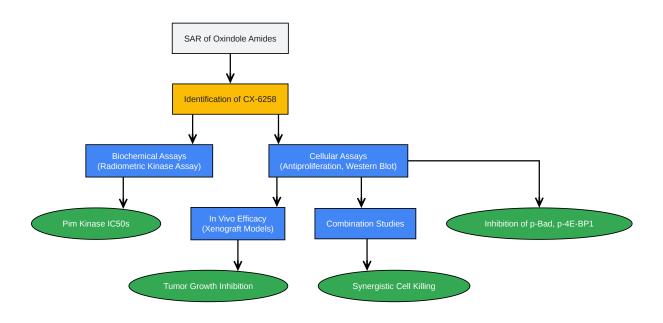




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Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.





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Caption: Preclinical Development Workflow of CX-6258.

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